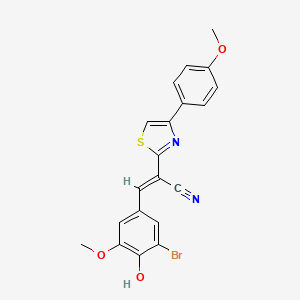
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrN2O3S and its molecular weight is 443.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several functional groups: a bromine atom, hydroxyl groups, methoxy groups, and a thiazole moiety. These structural elements contribute to its chemical reactivity and potential pharmacological effects. The acrylonitrile moiety is particularly significant due to its involvement in various chemical reactions that can enhance biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics may exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties. Studies on thiazole derivatives have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Potential : Thiazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against cancer cells .
- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activity by modulating pathways involved in inflammation .
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in disease pathways, akin to other thiazole derivatives that act as enzyme inhibitors .
- Cell Signaling Modulation : Its functional groups can engage in hydrogen bonding and hydrophobic interactions with biomolecules, influencing cell signaling pathways that regulate growth and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiazole derivatives, revealing that certain derivatives exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Cytotoxicity Assays : In vitro assays demonstrated that thiazole-containing compounds had significant cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating potent antitumor activity .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Antitumor | IC50 < 2 µg/mL in various cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Bromination : The initial step involves brominating 4-hydroxy-5-methoxyphenol using N-bromosuccinimide (NBS) to introduce the bromine atom.
- Formation of Thiazole Derivative : The brominated intermediate is reacted with a thiazole derivative under basic conditions to form the target compound.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S/c1-25-15-5-3-13(4-6-15)17-11-27-20(23-17)14(10-22)7-12-8-16(21)19(24)18(9-12)26-2/h3-9,11,24H,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKFEZAOHNQSHD-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














